Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Scientific Research Applications
Pharmaceutical Applications
In the realm of pharmaceutical research, compounds structurally related to Methyl 2-((1-(3-(4-fluoro-3-methylphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate have been studied for their potential as κ-opioid receptor antagonists. For instance, PF-04455242, a molecule with a similar structural motif, has demonstrated high affinity for human, rat, and mouse κ-opioid receptors, showing potential for the treatment of depression and addiction disorders (Grimwood et al., 2011). These findings underline the therapeutic possibilities of related compounds in addressing mental health and substance abuse issues.
Synthesis and Chemical Properties
Research has also focused on the synthesis methodologies of related compounds. For example, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, which shares a common pyrrolidinyl group with the compound , has been explored, demonstrating the versatility of these chemical frameworks in synthesizing a wide range of related molecules (Zhang Dan-shen, 2009).
Mechanism of Action
Target of Action
It is categorized as a cathinone, a class of compounds known to interact with the central nervous system .
Mode of Action
Cathinones typically work by increasing the concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to increased neuronal activity .
Biochemical Pathways
Cathinones typically affect the monoaminergic system, influencing the reuptake and release of neurotransmitters .
Pharmacokinetics
Cathinones are generally known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Cathinones typically result in increased neuronal activity due to the increased concentration of neurotransmitters in the synaptic cleft .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
methyl 2-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c1-12-9-13(3-5-15(12)18)4-6-16(20)19-8-7-14(10-19)23-11-17(21)22-2/h3,5,9,14H,4,6-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGZTOULXMHJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCC(C2)SCC(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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